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Introduction
Ampelopsin F is a resveratrol dimer with distinct properties from the more commonly studied

Ampelopsin, also known as Dihydromyricetin (DHM). While DHM is a flavonoid, (-)-

Ampelopsin F has been identified as a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor,

suggesting its therapeutic potential in the management of type 2 diabetes mellitus.[1] In vitro

studies have demonstrated that Ampelopsin F can enhance insulin secretion from pancreatic

beta cells by increasing intracellular calcium levels and upregulating GLUT2 and glucokinase

expression.[1]

These application notes provide a comprehensive framework for the preclinical in vivo

evaluation of Ampelopsin F, focusing on its anti-diabetic properties. The protocols outlined

below cover essential preliminary safety and pharmacokinetic assessments, followed by a

robust efficacy study in a relevant animal model of type 2 diabetes.

Preclinical In Vivo Experimental Workflow
The successful in vivo evaluation of a novel compound like Ampelopsin F requires a

structured approach, beginning with safety and characterization studies before proceeding to

efficacy models.
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Caption: Overall workflow for the in vivo evaluation of Ampelopsin F.
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Data Presentation: Summary of Key Quantitative
Endpoints
The following tables provide a structured format for summarizing the quantitative data that will

be collected during the proposed studies.

Table 1: Acute Toxicity Study Results

Parameter
Vehicle
Control

Ampelopsin F
(Low Dose)

Ampelopsin F
(Mid Dose)

Ampelopsin F
(High Dose)

Mortality Rate

(%)

Body Weight

Change (g)

Clinical Signs of

Toxicity

LD₅₀ (mg/kg) - - - -

| No-Observed-Adverse-Effect Level (NOAEL) (mg/kg) | - | - | - | - |

Table 2: Pharmacokinetic Parameters of Ampelopsin F

Parameter Route: Oral Route: Intravenous

Cₘₐₓ (ng/mL)

Tₘₐₓ (h)

AUC₀₋ₜ (ng·h/mL)

t₁/₂ (h)

| Bioavailability (%) | | - |

Table 3: Efficacy of Ampelopsin F in HFD/STZ-Induced Diabetic Mice
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Parameter
Normal
Control

Diabetic
Control

Ampelopsin
F (Dose 1)

Ampelopsin
F (Dose 2)

Positive
Control

(Sitagliptin)

Fasting

Blood

Glucose

(mg/dL)

OGTT AUC

(mg/dL·min)

Serum Insulin

(ng/mL)

HbA1c (%)

Plasma DPP-

4 Activity (%)

Serum

Triglycerides

(mg/dL)

| Serum Cholesterol (mg/dL) | | | | | |

Proposed Signaling Pathway for Ampelopsin F
Based on preliminary in vitro data, Ampelopsin F is hypothesized to exert its anti-diabetic

effects through the inhibition of DPP-4 and direct stimulation of pancreatic β-cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15594484?utm_src=pdf-body
https://www.benchchem.com/product/b15594484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ampelopsin F

DPP-4 Enzyme

Inhibits

Pancreatic β-cell

Directly Stimulates

Active GLP-1

Inactivates

Stimulates

Insulin Secretion ↑ Intracellular Ca²⁺ Mitochondrial
Hyperpolarization

↑ GLUT2 / Glucokinase
Expression

Peripheral Glucose Uptake

↓ Blood Glucose

Click to download full resolution via product page

Caption: Hypothesized anti-diabetic signaling pathway of Ampelopsin F.
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Protocol 1: Acute Oral Toxicity Study in Mice (OECD 423
Guideline)
Objective: To determine the acute toxicity of Ampelopsin F after a single oral dose and to

identify the No-Observed-Adverse-Effect Level (NOAEL) to guide dose selection for efficacy

studies.

Materials:

Ampelopsin F

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

Healthy, young adult mice (e.g., C57BL/6), 8-12 weeks old

Oral gavage needles

Standard animal housing and diet

Procedure:

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days.

Grouping: Assign animals to groups (n=3-5 per group, typically female first).

Group 1: Vehicle control

Group 2-4: Ampelopsin F at starting doses (e.g., 300, 2000 mg/kg, based on OECD

guidelines).

Dosing: Administer a single oral dose of the vehicle or Ampelopsin F by gavage.

Observation:

Observe animals closely for the first 30 minutes, then periodically during the first 24 hours,

with special attention during the first 4 hours.

Daily observations should continue for 14 days.
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Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and

central nervous system, and behavioral patterns).

Record body weight on Day 0 (pre-dose), Day 7, and Day 14.

Termination and Necropsy: At the end of the 14-day observation period, euthanize all

surviving animals. Perform a gross necropsy on all animals (including those that died during

the study) to examine for any pathological changes.

Data Analysis: Analyze mortality, clinical signs, and body weight changes. Determine the

LD₅₀ if applicable and establish the NOAEL.

Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism,

and excretion - ADME) of Ampelopsin F following oral and intravenous administration.

Materials:

Ampelopsin F

Vehicle suitable for oral and IV administration

Male Sprague-Dawley rats (250-300g) with cannulated jugular veins

Dosing syringes, gavage needles

Blood collection tubes (with anticoagulant, e.g., K₂-EDTA)

LC-MS/MS system for bioanalysis

Procedure:

Animal Preparation: Use surgically prepared rats with jugular vein cannulas for serial blood

sampling. Allow animals to recover from surgery.

Grouping (n=3-5 per group):
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Group 1 (Oral): Administer Ampelopsin F via oral gavage at a predetermined dose (e.g.,

50 mg/kg).

Group 2 (IV): Administer Ampelopsin F via the jugular vein cannula as a bolus injection

(e.g., 5 mg/kg).

Blood Sampling:

Collect blood samples (approx. 100-150 µL) at specified time points.

Oral group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

IV group: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store

plasma at -80°C until analysis.

Bioanalysis: Quantify the concentration of Ampelopsin F in plasma samples using a

validated LC-MS/MS method.

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK

parameters including Cₘₐₓ, Tₘₐₓ, AUC, half-life (t₁/₂), and oral bioavailability.

Protocol 3: Anti-Diabetic Efficacy in High-Fat
Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Mice
Objective: To evaluate the therapeutic efficacy of Ampelopsin F in a mouse model of type 2

diabetes.

Materials:

Male C57BL/6J mice, 6 weeks old

High-Fat Diet (HFD, e.g., 60% kcal from fat)

Normal Chow Diet (NCD)

Streptozotocin (STZ), freshly prepared in citrate buffer (pH 4.5)
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Ampelopsin F

Positive control: Sitagliptin (a known DPP-4 inhibitor)

Vehicle

Glucometer and test strips

ELISA kits for insulin and DPP-4 activity

Spectrophotometer for HbA1c and lipid profile analysis

Procedure:

Model Induction:

Feed mice with HFD for 4-8 weeks to induce obesity and insulin resistance. A control

group will receive NCD.

After the HFD feeding period, administer a single low dose of STZ (e.g., 40-50 mg/kg,

intraperitoneally) to the HFD-fed mice to induce partial β-cell damage and persistent

hyperglycemia.

Confirm diabetes development 1-2 weeks post-STZ by measuring fasting blood glucose.

Mice with fasting glucose >250 mg/dL are considered diabetic and included in the study.

Grouping (n=8-10 per group):

Group 1: Normal Control (NCD + Vehicle)

Group 2: Diabetic Control (HFD/STZ + Vehicle)

Group 3: Ampelopsin F - Low Dose (HFD/STZ)

Group 4: Ampelopsin F - High Dose (HFD/STZ)

Group 5: Positive Control (HFD/STZ + Sitagliptin, e.g., 10 mg/kg)
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Treatment: Administer vehicle, Ampelopsin F, or Sitagliptin daily via oral gavage for 4-6

weeks.

Monitoring and Efficacy Endpoints:

Body Weight and Food Intake: Record weekly.

Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an

overnight fast, administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15,

30, 60, 90, and 120 minutes post-load.

Terminal Procedures:

At the end of the study, collect terminal blood samples via cardiac puncture for analysis of:

Serum Insulin (ELISA)

Glycated Hemoglobin (HbA1c)

Lipid Profile (Triglycerides, Total Cholesterol)

Plasma DPP-4 Activity (colorimetric or fluorometric assay kit)

Harvest tissues (pancreas, liver, adipose tissue) for histopathology and molecular analysis

(e.g., Western blot for insulin signaling proteins).

Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to

compare the different treatment groups. A p-value < 0.05 is typically considered statistically

significant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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